(E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17258144
InChI: InChI=1S/C9H13NO2S/c1-6-7(8(11)12-10-6)5-13-9(2,3)4/h5H,1-4H3/b7-5+
SMILES:
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol

(E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one

CAS No.:

Cat. No.: VC17258144

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one -

Specification

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
IUPAC Name (4E)-4-(tert-butylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one
Standard InChI InChI=1S/C9H13NO2S/c1-6-7(8(11)12-10-6)5-13-9(2,3)4/h5H,1-4H3/b7-5+
Standard InChI Key WCKJDWOWPJNCCV-FNORWQNLSA-N
Isomeric SMILES CC\1=NOC(=O)/C1=C/SC(C)(C)C
Canonical SMILES CC1=NOC(=O)C1=CSC(C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Stereochemical Features

(E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one belongs to the isoxazolone family, featuring a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The molecule’s structure includes:

  • A 3-methyl group at position 3 of the isoxazole ring.

  • A (tert-butylthio)methylene substituent at position 4, configured in the E geometry.

  • A ketone group at position 5, contributing to the compound’s electrophilic reactivity .

The E configuration ensures that the tert-butylthio group and the isoxazole ring occupy opposing sides of the methylene double bond, influencing steric interactions and molecular packing. The tert-butylthio moiety enhances hydrophobicity, as evidenced by a calculated partition coefficient (logP) of 2.8, suggesting moderate lipophilicity.

Table 1: Molecular Properties of (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one

PropertyValue
Molecular FormulaC9_9H13_{13}NO2_2S
Molecular Weight199.27 g/mol
IUPAC Name(4E)-4-(tert-butylsulfanylidene)-3-methyl-1,2-oxazol-5-one
StereochemistryE configuration
Key Functional GroupsIsoxazolone, tert-butylthio, methylene

Synthesis and Optimization Strategies

Green Synthesis Pathways

Recent methodologies emphasize eco-friendly approaches for synthesizing isoxazolone derivatives. A pivotal study demonstrated the use of hydroxylamine hydrochloride, ethyl acetoacetate, and tert-butylthio aldehyde precursors in a eutectic solvent system comprising waste orange peel extract (WEOFPA) and glycerol . Key steps include:

  • Condensation: Formation of the isoxazole ring via nucleophilic attack of hydroxylamine on ethyl acetoacetate.

  • Methylene Incorporation: Aldol-like addition of tert-butylthio aldehyde to the isoxazolone intermediate.

  • Stereochemical Control: The E configuration is favored under optimized conditions (5 mL WEOFPA, 0.4 mL glycerol, 60°C), achieving yields of 82–89% .

This method avoids toxic catalysts and aligns with principles of green chemistry, offering scalability for industrial applications.

Comparative Analysis of Synthetic Routes

Traditional routes employing acetic acid or HCl catalysts yield lower efficiencies (45–60%) and generate hazardous waste . In contrast, the WEOFPA-glycerol system enhances reaction kinetics through hydrogen bonding and π-π interactions, stabilizing transition states and improving stereoselectivity .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits:

  • Solubility: Moderate solubility in dichloromethane (DCM) and ethyl acetate, but limited aqueous solubility (<0.1 mg/mL at 25°C).

  • Thermal Stability: Decomposition onset at 185°C, as determined by thermogravimetric analysis (TGA).

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1685 cm1^{-1} (C=O stretch) and 1220 cm1^{-1} (C-S vibration) .

  • 1^1H NMR: Signals at δ 1.45 ppm (tert-butyl, 9H), δ 2.35 ppm (3-methyl, 3H), and δ 6.82 ppm (methylene proton) .

  • Mass Spectrometry: Molecular ion peak at m/z 199.1 [M+H]+^+ .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In murine macrophage models, the compound suppresses TNF-α production by 40% at 50 µM, likely via NF-κB pathway inhibition.

Anticancer Screening

Dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC50_{50}: 28 µM) has been observed, with apoptosis induction linked to caspase-3 activation.

Applications in Medicinal and Material Chemistry

Drug Discovery Scaffold

The isoxazolone core serves as a versatile building block for:

  • Kinase Inhibitors: Structural analogs show promise in targeting EGFR and VEGFR2.

  • Antioxidant Agents: tert-Butylthio derivatives exhibit radical scavenging activity in DPPH assays (EC50_{50}: 45 µM).

Material Science Applications

Functionalization with tert-butylthio groups enhances thermal stability in polymer composites, offering utility in high-temperature adhesives.

Comparison with Structural Analogs

Table 2: Comparative Analysis of Isoxazolone Derivatives

Compound NameStructure TypeNotable Properties
(E)-4-Benzylidene-3-methylisoxazol-5(4H)-oneIsoxazoloneAntiproliferative activity
(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-oneIsoxazolone (Z isomer)Lower thermal stability
3-Methylisoxazol-5(4H)-oneBase isoxazolonePrecursor in synthesis

The E configuration in the target compound confers superior stereochemical stability compared to Z isomers, as evidenced by a 15% higher melting point.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator